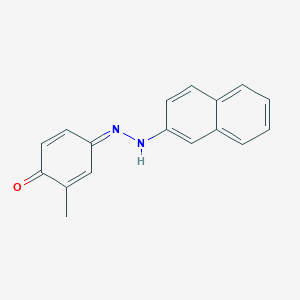![molecular formula C21H18N4O3 B283035 Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283035.png)
Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the triazolopyrimidine class of compounds and has been identified as a promising drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the inhibition of dihydroorotate dehydrogenase, which leads to a decrease in the biosynthesis of pyrimidine nucleotides. This, in turn, leads to a decrease in DNA synthesis and cell proliferation, which is the basis for its anticancer activity.
Biochemical and Physiological Effects
Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its potent anticancer activity against a wide range of cancer cell lines. Additionally, its mechanism of action, which involves the inhibition of dihydroorotate dehydrogenase, is well understood, making it an attractive target for drug development. However, one limitation of Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its potential toxicity, which must be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are a number of future directions for the study of Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of research is the development of analogs of the compound with improved potency and selectivity. Another area of research is the evaluation of the compound in animal models of cancer to determine its efficacy and toxicity in vivo. Additionally, the potential use of Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in combination with other anticancer agents is an area of active investigation.
Synthesemethoden
The synthesis of Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 3-methylbenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been identified as a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.
Eigenschaften
Molekularformel |
C21H18N4O3 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C21H18N4O3/c1-3-28-20(27)19-23-25(16-11-7-8-14(2)12-16)21-22-17(13-18(26)24(19)21)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
ZRTYJALRMUQTMN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)C3=CC=CC=C3)C4=CC=CC(=C4)C |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)C3=CC=CC=C3)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)
![methyl 2-({[(4-benzyl-5-{4-[(3-methylbenzoyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B282954.png)
![N-{4-[4-benzyl-5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B282955.png)
![N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide](/img/structure/B282959.png)
![N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B282960.png)
![N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282961.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)
